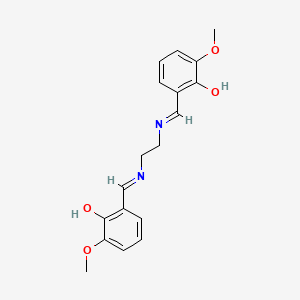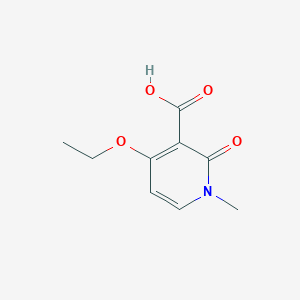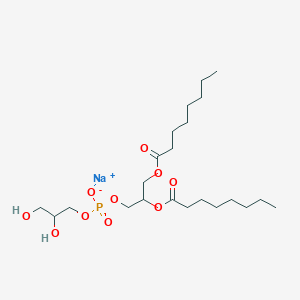
Ethyl 2,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from pentanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dimethylpentanoate can be synthesized through the esterification of 2,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. The reaction conditions are optimized to maximize yield and purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2,4-dimethylpentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2,4-dimethylpentanoic acid and ethanol.
Reduction: 2,4-dimethylpentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
Ethyl 2,4-dimethylpentanoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. While all these compounds share the ester functional group, this compound is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching can affect its reactivity, boiling point, and solubility compared to linear esters .
Comparison with Similar Compounds
- Ethyl acetate
- Ethyl butanoate
- Ethyl hexanoate
Properties
CAS No. |
172103-12-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
ethyl 2,4-dimethylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
GJIQVHTXXRSNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)


